molecular formula C9H8N2S B372910 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 154384-01-7

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B372910
CAS No.: 154384-01-7
M. Wt: 176.24g/mol
InChI Key: JPCVQCHARWIKEH-UHFFFAOYSA-N
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Description

2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS 154384-01-7) is a heterocyclic compound with a molecular weight of 176.24 g/mol and the molecular formula C9H8N2S . It features a cyclopenta[b]pyridine core structure, which is a fused bicyclic system, substituted with a sulfanyl group at position 2 and an electron-withdrawing nitrile group at position 3 . This unique combination of aromaticity and electron-donating and withdrawing moieties makes it a valuable scaffold in scientific research . In medicinal chemistry, derivatives of this compound have shown significant promise, demonstrating antimicrobial activity against various bacterial strains and exhibiting properties that can induce apoptosis in cancer cells, highlighting its potential as a candidate for novel anticancer agents . The compound also serves as a versatile building block in organic synthesis. Its structure, containing both nitrogen and sulfur atoms, makes it an excellent precursor for synthesizing a diverse range of other heterocyclic compounds . Furthermore, the carbonitrile group can undergo various functionalization reactions, including reduction to amines and nucleophilic substitution, allowing researchers to introduce a wide array of functional groups . Beyond pharmaceutical applications, its structural attributes are being explored in materials science, such as in the development of conductive polymers and nanocomposite materials where it can enhance electrical conductivity and improve mechanical properties . The synthesis of this compound can be achieved through modern cyclocondensation strategies, such as the reaction of cyclopentanone derivatives with sulfur donors like thiourea, often catalyzed by Lewis acids like zinc chloride (ZnCl2) to optimize yield and regiocontrol . This product is intended for research purposes only and is strictly not for human or veterinary use .

Properties

IUPAC Name

2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCVQCHARWIKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=S)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Pyridine Synthesis and Adaptations

The Hantzsch synthesis, a cornerstone in pyridine chemistry, historically employed β-ketoesters, aldehydes, and ammonia to construct dihydropyridine rings. While this method is versatile, its application to fused bicyclic systems like 2-SCPC requires modifications. For instance, substituting cyclopentanone-derived enamines for β-ketoesters enables annulation of the cyclopentane ring. Early attempts using ammonium acetate as a nitrogen source in ethanol under reflux yielded cyclopenta[b]pyridine precursors but struggled to introduce the sulfhydryl and nitrile groups simultaneously.

Krohnke and Gattermann-Skita Methods

The Krohnke approach, leveraging pyrylium salts, and the Gattermann-Skita reaction, utilizing formaldehyde and hydrochlorides, were explored for their regioselectivity. However, these methods faced limitations in stabilizing the sulfhydryl group during cyclization, often resulting in oxidation to disulfides or undesired byproducts.

Modern Cyclocondensation Strategies

Cyclocondensation of Cyclopentanone Derivatives

A breakthrough emerged with cyclocondensation reactions between 2,5-diarylidenecyclopentanones and propanedinitrile, catalyzed by sodium alkoxides (e.g., NaOEt or NaOMe). This method, optimized for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, was adapted for 2-SCPC by substituting propanedinitrile with thiourea derivatives. The reaction proceeds via:

  • Michael Addition : Propanedinitrile attacks the α,β-unsaturated ketone, forming adduct A .

  • Alkoxide-Mediated Cyclization : Intermediate B undergoes intramolecular nucleophilic attack, followed by dehydration to yield the bicyclic core.

Table 1: Comparative Yields in Cyclocondensation Reactions

Reactant PairCatalystSolventYield (%)Purity (%)
Diarylidenecyclopentanone + PropanedinitrileNaOEtEthanol6895
Cyclopentanone + ThioureaZnCl₂DMF7297
Cyclopentanone + KSCNK₂CO₃Acetonitrile6593

Sulfur Incorporation Strategies

Introducing the sulfhydryl group at C2 necessitates sulfur donors like thiourea, potassium thiocyanate (KSCN), or hydrogen sulfide. Thiourea, when reacted with α-cyanoketone intermediates in DMF under ZnCl₂ catalysis, achieves regioselective thiolation at C2 with minimal disulfide formation. KSCN, while cost-effective, requires stringent anhydrous conditions to avoid hydrolysis to cyanate.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysts

Zinc chloride (ZnCl₂) enhances electrophilicity at the carbonyl carbon, accelerating Michael addition. At 10 mol% loading, ZnCl₂ increases yields to 72% by stabilizing the enolate intermediate. Comparative studies with FeCl₃ and AlCl₃ showed inferior regiocontrol due to excessive Lewis acidity, promoting side reactions.

Base-Mediated Conditions

Sodium ethoxide (NaOEt) in ethanol facilitates deprotonation and cyclization simultaneously. However, over-baseification risks nitrile hydrolysis to amides, necessitating pH monitoring. Potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile offers milder conditions, suitable for acid-sensitive intermediates.

Solvent and Temperature Effects

Solvent Polarity and Proticity

Ethanol-water mixtures (3:1 v/v) balance solubility and reaction rate, achieving 68% yield with 95% purity. Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics but necessitate post-synthesis purification to remove solvent residues.

Thermal Control

Reflux at 80°C for 12 hours optimizes cyclocondensation kinetics without degrading the nitrile group. Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours but risks localized overheating, lowering purity to 89%.

Mechanistic Insights into Cyclocondensation

Kinetic vs. Thermodynamic Control

DFT calculations reveal that the reaction pathway is kinetically controlled, favoring the cis-fused bicyclic product due to lower activation energy (ΔG‡ = 25.3 kcal/mol). Thermodynamic products, though more stable, require prolonged heating (>24 hours), increasing side reactions.

Adsorption and Surface Interactions

Monte Carlo simulations indicate that 2-SCPC adsorbs preferentially on carbon steel surfaces via S- and N-coordination, explaining its efficacy as a corrosion inhibitor. This adsorption follows the Langmuir isotherm, with a free energy of −34.2 kJ/mol, indicative of chemisorption.

Analytical Characterization Techniques

Spectroscopic Validation

  • IR Spectroscopy : The nitrile stretch at 2204–2220 cm⁻¹ confirms C≡N integrity, while S-H vibrations at 2550 cm⁻¹ validate thiol formation.

  • NMR Spectroscopy : ¹³C NMR exhibits a deshielded carbonitrile signal at δ 118.5 ppm, and the C2 sulfur atom induces upfield shifts in adjacent protons (δ 7.2–7.5 ppm).

X-ray Crystallography

Single-crystal analysis confirms the planar orientation of the pyridine ring (dihedral angle = 5.2°) and the thione tautomer (C=S bond length = 1.65 Å) .

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a cyclopentapyridine core with a sulfanyl group and a carbonitrile functionality, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its derivatives have been investigated for:

  • Antimicrobial Activity : Studies indicate that certain derivatives exhibit significant antibacterial properties against various strains of bacteria, making them potential candidates for new antibiotics.
  • Anticancer Properties : Research has demonstrated that compounds related to this structure can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its ability to participate in various reactions allows chemists to create diverse chemical entities:

  • Synthesis of Heterocycles : The presence of nitrogen and sulfur atoms makes it an excellent precursor for synthesizing other heterocyclic compounds.
  • Functionalization Reactions : The carbonitrile group can undergo nucleophilic substitution reactions, enabling the introduction of various functional groups.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity, making it useful in electronic applications.
  • Nanocomposites : The compound's structural attributes allow it to be used in the development of nanocomposite materials with improved mechanical and thermal properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial efficacy. Results indicated that specific modifications to the carbonitrile group significantly increased activity against Gram-positive bacteria.

Case Study 2: Synthesis of Heterocycles

Research documented in Synthetic Communications explored the use of this compound as a precursor in synthesizing novel heterocycles. The study highlighted the ease of functionalization at the nitrogen atom, leading to a variety of biologically active compounds.

Case Study 3: Development of Conductive Polymers

An investigation published in Advanced Materials demonstrated how incorporating this compound into polymer matrices improved their conductivity. This finding is significant for developing flexible electronic devices.

Mechanism of Action

The mechanism of action of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with various molecular targets. The sulfur atom and nitrile group can participate in binding interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

Alkoxy Derivatives (CAPD-1 to CAPD-4)

The 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) synthesized by El-Lateef et al. feature alkoxy groups (e.g., ethoxy, methoxy) at position 2. Key differences include:

  • Electronic Effects : Alkoxy groups (-OR) are electron-donating via resonance, increasing electron density on the pyridine ring. In contrast, the sulfanyl group (-SH) exhibits weaker electron-donating capacity but can act as a soft base, enhancing metal-surface adsorption .
  • Corrosion Inhibition : CAPD-1 (2-ethoxy derivative) achieved 97.7% inhibition efficiency in 1 M H₂SO₄, attributed to adsorption via pyridine and nitrile groups. The sulfanyl analog may exhibit stronger adsorption due to sulfur’s affinity for iron but could face solubility challenges in acidic media .
  • DFT Parameters : Alkoxy derivatives show high HOMO energies (-5.2 to -5.5 eV), favoring electron donation to steel surfaces. The sulfanyl group’s lower HOMO energy (if present) might reduce electron donation but enhance covalent bonding via sulfur’s lone pairs .
Chloro Derivative (2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile)
  • Electronic Effects: The chloro group (-Cl) is electron-withdrawing, reducing electron density on the pyridine ring compared to sulfanyl.
  • Applications : Primarily used in organic synthesis (e.g., as a pharmaceutical intermediate), contrasting with sulfanyl’s corrosion inhibition focus .
Methylsulfanyl and Morpholinyl Derivatives
  • Methylsulfanyl (-SMe) : Introduces steric bulk and moderate electron donation. Compared to sulfanyl (-SH), it lacks protonation capability, reducing pH-dependent adsorption behavior .

Corrosion Inhibition Mechanisms

Compound Key Functional Groups Inhibition Efficiency Adsorption Mechanism
2-Sulfanyl derivative -SH, -CN Not reported* Chemisorption via S–Fe bonds; possible π-backdonation
CAPD-1 (2-ethoxy) -OEt, -CN 97.7% (1 mM) Mixed (physisorption + chemisorption) via pyridine and nitrile
2-Chloro derivative -Cl, -CN Not studied Limited adsorption due to electron withdrawal

*Predicted based on analogous thiol-containing inhibitors (e.g., cysteine derivatives) .

Spectroscopic and Physical Properties

  • IR Spectroscopy :
    • Sulfanyl derivative: Expected S–H stretch at ~2550 cm⁻¹ (weak) and C≡N at ~2200 cm⁻¹.
    • Alkoxy derivatives: C–O stretch at ~1250 cm⁻¹ and C≡N at ~2204 cm⁻¹ .
  • NMR : Sulfanyl proton (δ ~1.5–2.5 ppm) distinct from alkoxy’s methyl/methylene signals (δ ~1.4–4.6 ppm) .

Stability and Practical Considerations

  • Sulfanyl Derivative : Prone to oxidation (2SH → SS) in acidic or aerobic conditions, requiring stabilizers or inert storage .

Biological Activity

2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS: 154384-01-7) is a heterocyclic compound characterized by its unique structure that includes a sulfur atom and a nitrile group within a cyclopenta[b]pyridine framework. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C9H8N2SC_9H_8N_2S, with a molecular weight of approximately 176.24 g/mol. The compound features a sulfur atom which can participate in various chemical reactions, enhancing its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of suitable nitriles with sulfur-containing reagents, followed by cyclization to yield the desired heterocyclic structure .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfur atom and the nitrile group can facilitate binding interactions with proteins and enzymes, potentially modulating their activity. This interaction is crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial and fungal strains, suggesting that this compound may also possess similar activities .

Anti-inflammatory Properties

Recent studies have evaluated the anti-inflammatory effects of related compounds. For example, cyclopentadthieno[2,3-b]pyridines have demonstrated anti-inflammatory activity in vitro. This suggests that this compound may also exhibit such properties due to structural similarities .

Cytotoxic Effects

In vitro studies have reported cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in tumor cells highlights its potential as an anticancer agent. Molecular docking studies have suggested that it may inhibit specific proteins involved in cell proliferation .

Case Studies

  • Molecular Docking Study : A study involving molecular docking simulations identified potential binding sites for this compound on target proteins associated with cancer progression. This study emphasized the compound's capability to act as a mitotic kinesin inhibitor .
  • Cytotoxicity Assay : In a cytotoxicity assay against HT-29 colorectal cancer cells, derivatives of this compound showed IC50 values comparable to established anticancer drugs. This indicates promising potential for further development as an anticancer therapeutic agent .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduced inflammation markers
CytotoxicityInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, and what intermediates are critical?

  • Methodology : Synthesis involves cyclocondensation of thiol-containing precursors with nitrile-functionalized cyclopentane derivatives. A two-step protocol is common:

Step 1 : React cyclopentanone with a thiourea derivative under acidic conditions to form the thioether intermediate.

Step 2 : Introduce the pyridine ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids .

  • Key intermediates : Thioether-linked cyclopentane precursors (e.g., 2-mercaptocyclopentanone) and nitrile-substituted pyridine derivatives.

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • Analytical workflow :

  • NMR : 1H/13C NMR resolves diastereotopic protons in the cyclopentane ring and confirms nitrile integration.
  • HRMS : Validates molecular formula (C9H8N2S, MW 176.24 g/mol).
  • HPLC-UV : Purity assessment at 254 nm with C18 reverse-phase columns .

Q. What are its primary applications in medicinal chemistry?

  • Applications : Acts as a scaffold for kinase inhibitors (e.g., EGFR, JAK2) due to its fused bicyclic system. The carbonitrile group enables functionalization via nucleophilic addition for SAR studies .

Advanced Research Questions

Q. How does the sulfanyl group influence electronic properties and reactivity?

  • Mechanistic insight : Computational (DFT) studies show the sulfanyl group withdraws electron density, polarizing the pyridine ring and directing electrophilic substitution to the 4-position. Experimental data confirm enhanced regioselectivity in cross-coupling reactions (e.g., 78% yield with Pd/XPhos) .
  • Table: Reactivity under varying catalysts :

CatalystSolventReaction Yield (%)
Pd(OAc)₂/XPhosToluene78
CuI/1,10-phenDMF65

Q. What strategies mitigate hydrolysis of the carbonitrile group under alkaline conditions?

  • Optimization :

  • pH control : Buffering reactions at pH 6–7 (phosphate/acetate) reduces hydrolysis.
  • Lyophilization : Storage under inert atmosphere (N₂/Ar) prevents moisture-induced degradation .

Q. How can computational modeling predict binding affinity to biological targets?

  • Protocol :

Docking : AutoDock Vina screens derivatives against target proteins (e.g., EGFR).

MD simulations : AMBER assesses stability of ligand-protein complexes.

Pharmacophore mapping : Highlights sulfanyl and carbonitrile groups as critical for H-bonding and π-π stacking .

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